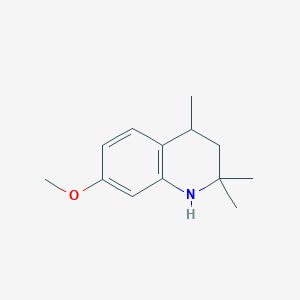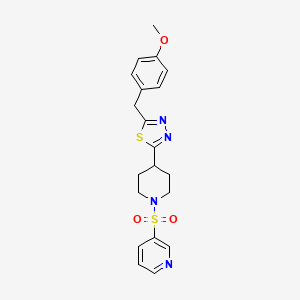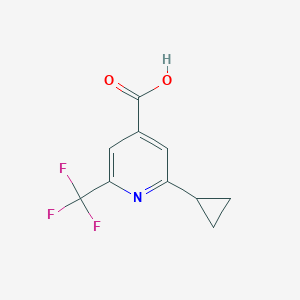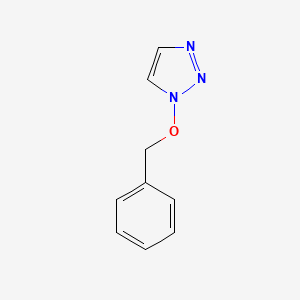
7-メトキシ-2,2,4-トリメチル-1,2,3,4-テトラヒドロキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a derivative of the tetrahydroquinoline family, which is a group of compounds known for their diverse biological activities. The methoxy group at the 7-position and the trimethyl groups at the 2 and 4 positions are structural features that may influence the compound's chemical behavior and biological activity.
Synthesis Analysis
The synthesis of methoxylated tetrahydroquinoline derivatives has been explored in various studies. For instance, methoxylated 1,2,3,4-tetrahydroisoquinoliniums have been synthesized from precursors like N-methyl-laudanosine and N-methyl-noscapine, with a focus on their affinity for apamin-sensitive binding sites . Another study reported the synthesis of 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines using a three-component reaction involving 3,4-methylendioxyaniline, benzaldehydes, and isoeugenol . These methods highlight the versatility of synthetic approaches to create various tetrahydroquinoline derivatives, including those with methoxy groups.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives can be complex and is often elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of a related compound, 7,7-dimethyl-2,3-di(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline, was investigated to understand its configuration and conformation . Such structural analyses are crucial for understanding the interactions of these molecules with biological targets.
Chemical Reactions Analysis
Tetrahydroquinoline derivatives undergo various chemical reactions that modify their structure and biological properties. The synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline, for instance, involves lithiation, formylation, reductive amination, and the removal of protecting groups . These reactions are indicative of the chemical reactivity of the tetrahydroquinoline core and the potential for further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their substituents. Methoxylated derivatives, in particular, have been studied for their binding affinity to biological receptors, which is affected by the size and lipophilicity of the substituents . The cytotoxic evaluation of novel tetrahydroquinoline derivatives has also revealed a strong relationship between the substitutions on the aryl ring and selective cytotoxic activity . These studies suggest that the physical and chemical properties of these compounds are critical for their biological activity and potential therapeutic applications.
科学的研究の応用
蛍光色素と生物顕微鏡
7-メトキシ-2,2,4-トリメチル-1,2-ジヒドロキノリンは、蛍光色素の合成のための貴重なビルディングブロックとして役立ちます 。これらの色素は、生物顕微鏡およびナノスコピーにおいて不可欠なツールです。研究者はそれらを使用して、特定の細胞構造を標識し、分子相互作用を視覚化し、生きた細胞内の動的プロセスを追跡します。この化合物の蛍光特性は、これらの用途に優れた候補となっています。
抗炎症活性
この化合物は、抗炎症作用を示し、薬理学的研究に関連しています。炎症性経路を調節することにより、新規の抗炎症薬の開発に貢献する可能性があります。 研究者は、その作用機序をより深く理解するために、サイトカイン、免疫細胞、およびシグナル伝達経路に対するその影響を調べています .
有機合成における触媒および試薬
7-メトキシ-2,2,4-トリメチル-1,2-ジヒドロキノリンは、有機合成における触媒および試薬として使用されます。そのユニークな構造により、さまざまな化学変換に参加できます。たとえば、ルイス塩基または求核剤として作用し、フリーデル・クラフツアシル化、マンニッヒ反応、環化などの反応を促進できます。 研究者は、新しい合成経路を設計する際のその汎用性を調べています .
光物理学的研究と発光材料
科学者は、この化合物の光物理的特性、特に吸収および発光スペクトルを調べています。それは、励起状態の過程を理解するためのモデルシステムとして役立つ可能性があります。 さらに、その発光挙動は、オプトエレクトロニクス、センサー、発光デバイスに適用可能な材料を設計する上で重要です .
創薬と医薬品化学
その興味深い構造と生物活性から、研究者は創薬のために7-メトキシ-2,2,4-トリメチル-1,2-ジヒドロキノリンの誘導体を調べています。特定の官能基を修飾することにより、彼らは薬理学的特性を高めることを目指しています。 潜在的な治療分野には、神経保護、がん治療、および心血管疾患が含まれます .
配位化学と金属錯体
この化合物の窒素を含む複素環は、金属イオンと配位できます。研究者は、その錯体形成挙動を調査し、遷移金属との金属錯体を研究しています。 これらの錯体は、触媒、材料科学、および生物無機化学において応用を持つ可能性があります .
Safety and Hazards
作用機序
Target of Action
The primary targets of 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline are currently unknown. This compound is a derivative of 1,2-dihydroquinoline
Mode of Action
It is known to be a basic compound that can be protonated in acidic solutions . It also acts as an electrophile, reacting with nucleophiles to form adducts .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability. The compound’s pKa of 3.83±0.70 indicates that it is likely to be absorbed in the stomach, where the pH is low.
Result of Action
It has been reported to have anti-inflammatory activity , suggesting that it may modulate immune responses or inflammatory pathways.
Action Environment
The action, efficacy, and stability of 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can be influenced by various environmental factors. For instance, its reactivity as an electrophile suggests that it may be sensitive to the presence of nucleophiles in its environment. Its stability and efficacy may also be affected by pH, as it is a basic compound that can be protonated in acidic solutions .
生化学分析
Biochemical Properties
It is known that this compound has anti-inflammatory activity
Cellular Effects
It is known to have anti-inflammatory activity , which suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
特性
IUPAC Name |
7-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-8-13(2,3)14-12-7-10(15-4)5-6-11(9)12/h5-7,9,14H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQIPMNHEXDDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2522315.png)

![3-ethyl-8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2522317.png)
![8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522319.png)
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522323.png)
![Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2522324.png)






![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)
